Cas no 805245-42-5 ((3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol structure
805245-42-5 structure
Nom du produit:(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Numéro CAS:805245-42-5
Le MF:C28H27FO4
Mégawatts:446.5
CID:832587
PubChem ID:90413083

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Propriétés chimiques et physiques

Nom et identifiant

    • 4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
    • 4H-CYCLOPENTA-1,3-DIOXOL-4-OL, 5-FLUORO-3A,6A-DIHYDRO-2,2-DIMETHYL-6-[(TRIPHENYLMETHOXY)METHYL]-, (3AS,4R,6AR)-
    • (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
    • (3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
    • MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • BCP28330
    • SB17782
    • CID 90413083
    • (3aS,4R,6aR)-5-Fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-ol (ACI)
    • 805245-42-5
    • AKOS027338346
    • CS-13119
    • SCHEMBL16041755
    • CS-M3256
    • P14048
    • (3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
    • Piscine à noyau: 1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1
    • La clé Inchi: MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • Sourire: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)OCC1=C(F)[C@H](O)[C@@H]2OC(O[C@H]12)(C)C

Propriétés calculées

  • Qualité précise: 446.18933750g/mol
  • Masse isotopique unique: 446.18933750g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 33
  • Nombre de liaisons rotatives: 6
  • Complexité: 655
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 47.9
  • Le xlogp3: 3.8

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-5G
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
5g
¥ 13,721.00 2023-04-13
ChemScence
CS-M3256-1g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
1g
$830.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-100MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
100MG
¥ 1,148.00 2023-04-13
ChemScence
CS-M3256-250mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
250mg
$395.0 2022-04-26
ChemScence
CS-M3256-100mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
100mg
$215.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-500MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
500MG
¥ 3,049.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-100mg
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
100mg
¥1253.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-1g
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
1g
¥4990.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058046-500mg
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 96%
500mg
¥3991.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058046-100mg
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 96%
100mg
¥1752.00 2024-07-28

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  rt
Référence
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Méthode de production 2

Conditions de réaction
1.1 Reagents: Cerium trichloride ,  Sodium borohydride ;  30 min, 0 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Méthode de production 3

Conditions de réaction
1.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
2.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Solvents: Water ;  rt
Référence
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Méthode de production 6

Conditions de réaction
1.1 -
2.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
3.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
3.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
6.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
6.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 7

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Référence
Synthesis of 5'-substituted fluoro-neplanocin A analogs: importance of a hydrogen bonding donor at 5'-position for the inhibitory activity of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5641-5644

Méthode de production 8

Conditions de réaction
1.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
2.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
2.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 9

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Référence
Structure-activity relationship of 5'-substituted fluoro-neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Nucleosides, 2005, 24(5-7), 707-708

Méthode de production 10

Conditions de réaction
1.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 11

Conditions de réaction
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
Référence
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Méthode de production 12

Conditions de réaction
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
3.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
3.2 Solvents: Water ;  rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Solvents: Water ;  rt
Référence
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Méthode de production 15

Conditions de réaction
1.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 16

Conditions de réaction
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 17

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 18

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Méthode de production 19

Conditions de réaction
1.1 -
2.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
3.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
4.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Méthode de production 20

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
3.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
3.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Référence
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Méthode de production 21

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Methanesulfonyl chloride Solvents: Dichloromethane ;  5 min, -5 °C
1.3 Solvents: Water
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
Référence
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Raw materials

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:805245-42-5)(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
A1091165
Pureté:99%/99%/99%/99%
Quantité:250.0mg/500.0mg/1.0g/5.0g
Prix ($):230.0/382.0/573.0/1720.0